molecular formula C11H13NO2 B11114935 1-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 71472-53-2

1-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No.: B11114935
CAS No.: 71472-53-2
M. Wt: 191.23 g/mol
InChI Key: SWFOZFUKWAMOSQ-UHFFFAOYSA-N
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Description

1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE is a compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

The synthesis of 1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative, with an aldehyde or ketone.

    Methylation: Introduction of the methyl group at the 6-position can be done using methylating agents like methyl iodide in the presence of a base.

    Acylation: The final step involves the acylation of the benzoxazine ring to introduce the ethanone group. This can be done using acyl chlorides or anhydrides under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it binds to the enzyme’s active site, preventing it from relaxing supercoiled DNA during replication. This leads to DNA damage and apoptosis in rapidly dividing cells, such as cancer cells . The compound’s structure allows it to fit precisely into the enzyme’s binding pocket, disrupting its normal function.

Comparison with Similar Compounds

1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE can be compared with other benzoxazine derivatives:

The uniqueness of 1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

71472-53-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8-3-4-11-10(7-8)12(9(2)13)5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI Key

SWFOZFUKWAMOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)C

Origin of Product

United States

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